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A note on "SD-70": Publicly available scientific literature and regulatory guidelines do not

contain specific references to an analytical method designated as "SD-70." Therefore, this

guide provides a comprehensive overview of the principles and practices for the cross-

validation of analytical methods in general, which can be applied to any specific internal

method, such as one potentially designated "SD-70."

The cross-validation of an analytical method is a critical process to ensure that a validated

procedure yields consistent and reliable results across different laboratories, analysts, or

instruments.[1] This is particularly crucial in the pharmaceutical industry for regulatory

compliance and to ensure data integrity throughout the drug development lifecycle.[1][2]

Approaches to Analytical Method Transfer and Cross-
Validation
The successful transfer of an analytical method from a transferring (sending) laboratory to a

receiving laboratory is essential for multi-site studies and commercial manufacturing.[1][3] The

primary approaches for this transfer, which involves cross-validation, include:

Comparative Testing: This is the most common approach where both the transferring and

receiving laboratories analyze the same set of samples from a homogenous batch. The

results are then statistically compared against predefined acceptance criteria.[4]

Co-validation: In this strategy, the receiving laboratory participates in the validation of the

analytical method alongside the transferring laboratory. This is often employed when a new
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method is being developed and needs to be implemented in multiple locations

simultaneously.[3][4]

Method Verification or Partial Validation: This involves the receiving laboratory performing a

subset of the validation experiments to demonstrate their proficiency with the method. This

approach is suitable when the method is well-established and robust.[5]

The selection of the appropriate method transfer approach depends on several factors,

including the complexity of the method, the experience of the receiving laboratory, and the

stage of drug development.[4]

Select Method Transfer Approach
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Decision tree for selecting a method transfer approach.

Key Performance Criteria in Cross-Validation
During cross-validation, several key performance characteristics of the analytical method are

evaluated to ensure equivalency between the laboratories.[1]
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Parameter Description Typical Acceptance Criteria

Accuracy
The closeness of test results to

the true value.

The mean recovery should be

within 98.0% to 102.0%.

Precision

The degree of agreement

among individual test results

when the procedure is applied

repeatedly to multiple

samplings of a homogenous

sample. This includes

repeatability (intra-assay

precision) and intermediate

precision (inter-assay

precision).

The Relative Standard

Deviation (RSD) should be not

more than 2.0%.

Specificity

The ability to assess the

analyte unequivocally in the

presence of components that

may be expected to be

present.

No interference from placebo

or known impurities at the

retention time of the analyte.

Linearity

The ability to obtain test results

that are directly proportional to

the concentration of the

analyte in the sample within a

given range.

Correlation coefficient (r²)

should be not less than 0.999.

Range

The interval between the upper

and lower concentrations of

the analyte in the sample for

which the method has been

demonstrated to have a

suitable level of precision,

accuracy, and linearity.

Typically 80% to 120% of the

test concentration for an assay.

Limit of Quantitation (LOQ) The lowest amount of analyte

in a sample that can be

quantitatively determined with

Signal-to-noise ratio of at least

10:1.
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suitable precision and

accuracy.

Robustness

A measure of the method's

capacity to remain unaffected

by small, but deliberate

variations in method

parameters.

System suitability parameters

should pass under all varied

conditions.

Acceptance criteria may vary depending on the specific method and regulatory requirements.

[6]

Experimental Protocol: Comparative Testing for an
HPLC Assay Method
This protocol outlines a comparative study for the transfer of a High-Performance Liquid

Chromatography (HPLC) method for the assay of a drug substance.[4]

1. Objective: To demonstrate that the receiving laboratory can produce equivalent results to the

transferring laboratory for the assay of Drug Substance X using HPLC method No. YYY.[4]

2. Scope: This protocol applies to the transfer of the validated HPLC assay method for Drug

Substance X from the transferring laboratory to the receiving laboratory.[4]

3. Responsibilities:

Transferring Laboratory: Provide the validated analytical method, reference standards, and

well-characterized samples. Generate comparative data.[4]

Receiving Laboratory: Ensure equipment is qualified and personnel are trained. Generate

comparative data.[4]

Both Laboratories: Jointly review and approve the protocol and final report.[4]

4. Experimental Design:

One analyst from each laboratory will perform the analysis.[4]
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Six independent preparations of the Drug Substance X sample will be analyzed by each

laboratory.[4]

Three replicate injections will be made for each sample preparation.[4]

5. Procedure:

Both laboratories will follow the analytical method No. YYY without deviation.[4]

System suitability tests will be performed and must meet the established criteria before

sample analysis.[4]

The assay of Drug Substance X will be calculated against the reference standard.[4]

6. Acceptance Criteria:

The individual assay results from both laboratories should be within ±2.0% of the overall

mean.

The difference in the mean assay values between the two laboratories should not be more

than 2.0%.

The F-test for variances should show no significant difference between the precision of the

two laboratories.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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